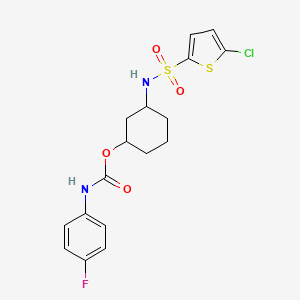
3-(5-Chlorothiophene-2-sulfonamido)cyclohexyl (4-fluorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Chlorothiophene-2-sulfonamido)cyclohexyl (4-fluorophenyl)carbamate, also known as CCT251545, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been investigated in detail.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A key area of application involves the synthesis of sulfonamides and carbamates to explore their antimicrobial potency. For instance, Janakiramudu et al. (2017) synthesized a series of new sulfonamides and carbamates, showcasing their antimicrobial activity against bacteria and fungi. The study highlighted the potential of these compounds as potent antifungal agents, with certain derivatives exhibiting promising activity in minimal inhibitory concentration (MIC) tests (Janakiramudu et al., 2017).
Enzyme Inhibition and Therapeutic Potential
Research on sulfonamide derivatives has also extended to their role as enzyme inhibitors with therapeutic potential. For example, Noreen et al. (2017) reported the synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reactions, which showed significant urease inhibition activity. This study underscores the potential of sulfonamide derivatives in developing new therapeutic agents (Noreen et al., 2017).
Material Science Applications
In the realm of material science, sulfonamide and carbamate derivatives have been explored for their utility in electrochemical applications. Ferraris et al. (1998) evaluated the performance of poly 3-(phenylthiophene) derivatives, including those with sulfonamide groups, as active materials for electrochemical capacitors. These materials demonstrated promising energy and power densities, showcasing the potential of sulfonamide derivatives in high-performance energy storage devices (Ferraris et al., 1998).
Antitumor and Anticonvulsant Activities
Further, the exploration of sulfonamide derivatives in medicinal chemistry has led to the discovery of compounds with antitumor and anticonvulsant activities. Barnish et al. (1981) described the anticonvulsant activities of thiophene-2-sulfonamides, highlighting their cerebrovasodilatation effects and selective inhibition of enzymes, which could be leveraged in developing new therapeutic agents for neurological conditions (Barnish et al., 1981).
Mécanisme D'action
Target of Action
It’s worth noting that compounds with a similar structure, such as 3-acetyl-5-chlorothiophene-2-sulfonamide, have been used in the preparation of heteroaryl chalcones , which are known for their potent antimicrobial properties .
Mode of Action
This is a common mechanism of action for compounds containing an indole nucleus .
Biochemical Pathways
Compounds with similar structures have been found to have broad-spectrum biological activities . This suggests that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
The compound’s solubility in methanol suggests that it may have good bioavailability
Result of Action
Given the potential antimicrobial properties of related compounds , it can be inferred that the compound may have similar effects.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the compound should be stored under inert gas at 2–8 °C . This suggests that the compound’s stability and efficacy could be affected by factors such as temperature and exposure to oxygen.
Propriétés
IUPAC Name |
[3-[(5-chlorothiophen-2-yl)sulfonylamino]cyclohexyl] N-(4-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O4S2/c18-15-8-9-16(26-15)27(23,24)21-13-2-1-3-14(10-13)25-17(22)20-12-6-4-11(19)5-7-12/h4-9,13-14,21H,1-3,10H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOCIVDUSHGNCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

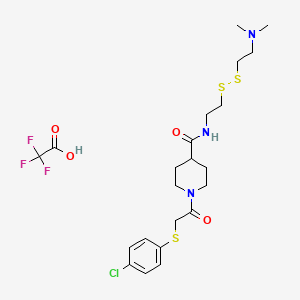
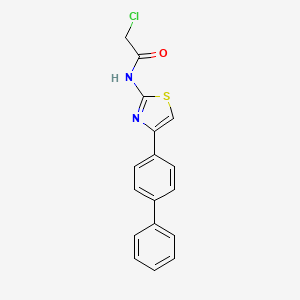

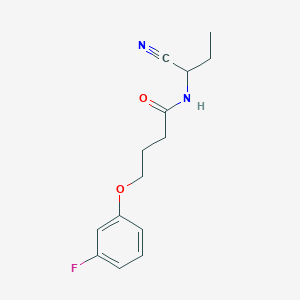

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2385130.png)
![1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone](/img/structure/B2385132.png)
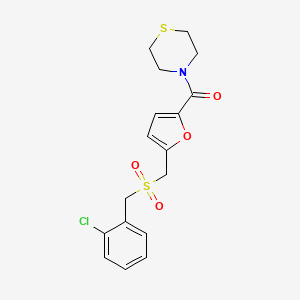

![1-{[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B2385136.png)
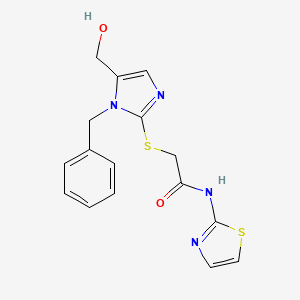
![N-(3,4-dimethylphenyl)-2-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)sulfanyl]acetamide](/img/structure/B2385141.png)
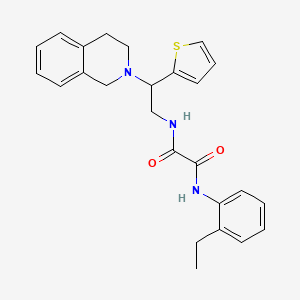
![Tert-butyl 3-amino-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate;hydrochloride](/img/structure/B2385144.png)